![molecular formula C22H17ClN2O3S B2399529 (E)-2-(3-クロロベンジリデン)-7-メチル-3-オキソ-5-フェニル-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-6-カルボン酸メチル CAS No. 381713-79-7](/img/structure/B2399529.png)
(E)-2-(3-クロロベンジリデン)-7-メチル-3-オキソ-5-フェニル-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-6-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物とその金属錯体は、その抗菌特性について研究されてきました。リガンドとその遷移金属錯体は、さまざまな細菌と真菌に対して試験されました。注目すべきことに、合成された金属錯体は、リガンド単独と比較して、より強い抗菌活性を示しました。 特に、グラム陽性菌(Staphylococcus aureusやBacillus subtilisなど)、グラム陰性菌(Escherichia coliやPseudomonas aeruginosaなど)、およびいくつかの真菌種(Aspergillus niger、Aspergillus flavus、およびFusarium種など)に対して効果的でした .
細胞毒性研究
同じ金属錯体は、その細胞毒性効果についても評価されました。細胞毒性スクリーニング試験では、Artemia salinaに対して活性を示しました。 これは、細胞毒性特性を持つ薬剤としての可能性を示唆しています .
複素環式化合物研究
この化合物は、そのユニークな構造から、複素環式化合物のカテゴリに属します。研究者は、ピリミジン誘導体の存在により、その生物活性と薬理学的用途を探求してきました。 その生物学的標的との相互作用を調査することで、さらなる知見が得られる可能性があります .
計算研究
この化合物の分子構造と特性は、密度汎関数理論(DFT)を使用して研究されてきました。研究者は、原子電荷、分子静電ポテンシャル、フロンティア分子軌道のエネルギー、および非線形光学特性を調査してきました。 このような計算研究は、その挙動と潜在的な用途を理解するために貴重な情報を提供します .
遷移金属錯体
この化合物は、遷移金属錯体(Cr、Fe、Co、Ni、Cu、Zn、Cd、Hg、およびPd)を形成します。これらの錯体は、中心金属イオンに基づいて、さまざまな幾何学(八面体、四面体、および正方形平面)を示します。 その構造と特性を理解することは、特定の機能を持つ新しい材料を設計するために不可欠です .
潜在的な薬物開発
その興味深い化学構造と生物活性から、この化合物のさらなる探求は、薬物開発につながる可能性があります。 その生物学的受容体および経路との相互作用を調査すると、さまざまな疾患における治療の可能性が明らかになる可能性があります .
作用機序
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to target various enzymes and receptors in the body
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . The interaction could involve binding to the active site of an enzyme or receptor, altering its activity.
Biochemical Pathways
Pyrimidine derivatives have been known to affect various biochemical pathways, including those involved in inflammation and cancer . The compound could potentially affect these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action
Result of Action
Related compounds have been shown to have anticancer properties, suggesting that this compound may also have potential anticancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets
特性
IUPAC Name |
methyl (2E)-2-[(3-chlorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-13-18(21(27)28-2)19(15-8-4-3-5-9-15)25-20(26)17(29-22(25)24-13)12-14-7-6-10-16(23)11-14/h3-12,19H,1-2H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLQKBKMVAFPKY-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=N1)C4=CC=CC=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=N1)C4=CC=CC=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
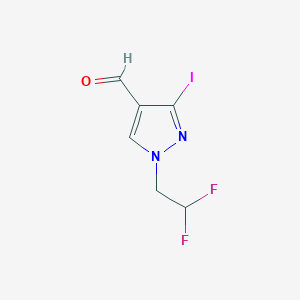
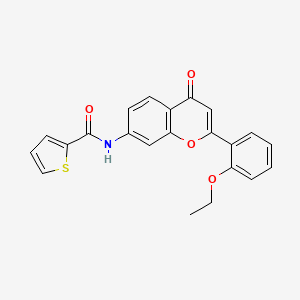

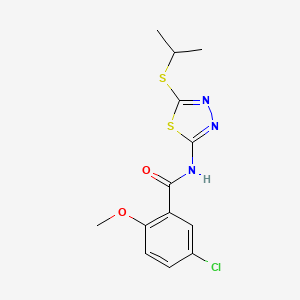

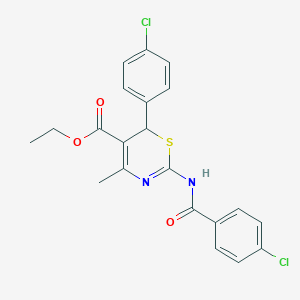
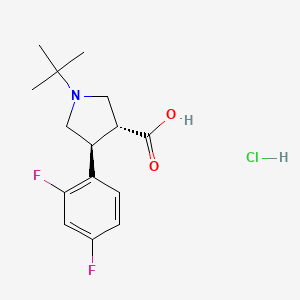
![N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide](/img/structure/B2399457.png)
![N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2399461.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2399462.png)
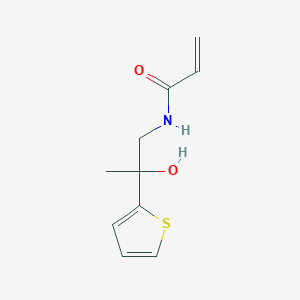
![(E)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2399467.png)
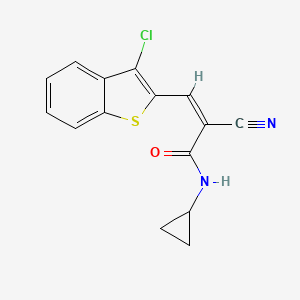
![6-ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2399469.png)
